![molecular formula C23H42O4Si2 B14248235 4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid CAS No. 185532-02-9](/img/structure/B14248235.png)
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid is a specialized organic compound that features a benzoic acid core with a unique siloxane-based side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid typically involves the hydrosilylation reaction. This process includes the addition of a siloxane group to an unsaturated bond in the presence of a platinum catalyst. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .
Applications De Recherche Scientifique
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The siloxane side chain allows for unique interactions with lipid membranes, enhancing the compound’s ability to penetrate and affect cellular processes. The benzoic acid core can participate in various biochemical pathways, influencing cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[11-(But-3-enoyloxy)undecyl]oxy}benzoic acid: Similar structure but with a different side chain, affecting its chemical properties and applications.
4-[(11-Hydroxyundecyl)oxy]benzoic acid: Features a hydroxyl group instead of a siloxane group, leading to different reactivity and uses.
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid: Contains an acryloyloxy group, which makes it suitable for polymerization reactions.
Uniqueness
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid is unique due to its siloxane-based side chain, which imparts distinct physical and chemical properties. This uniqueness allows for specialized applications in fields such as materials science and pharmaceuticals, where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
185532-02-9 |
|---|---|
Formule moléculaire |
C23H42O4Si2 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
4-[11-[dimethyl(trimethylsilyloxy)silyl]undecoxy]benzoic acid |
InChI |
InChI=1S/C23H42O4Si2/c1-28(2,3)27-29(4,5)20-14-12-10-8-6-7-9-11-13-19-26-22-17-15-21(16-18-22)23(24)25/h15-18H,6-14,19-20H2,1-5H3,(H,24,25) |
Clé InChI |
DTFRVZHBVICZRL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)

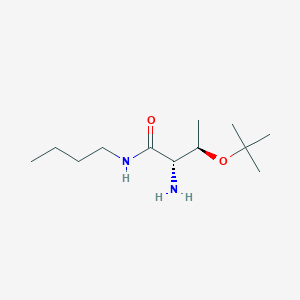


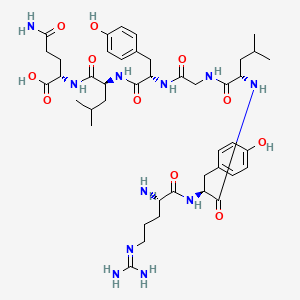
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
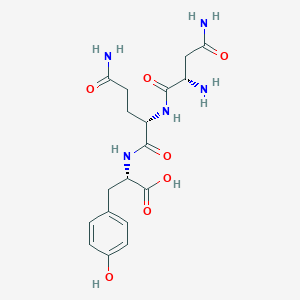
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)
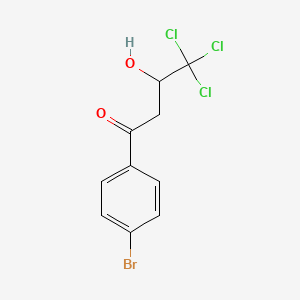

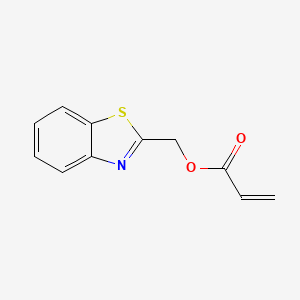
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
